molecular formula C13H18N2O B180551 N-(piperidin-2-ylmethyl)benzamide CAS No. 127722-73-0

N-(piperidin-2-ylmethyl)benzamide

Cat. No.: B180551
CAS No.: 127722-73-0
M. Wt: 218.29 g/mol
InChI Key: CQDZPECTECONTE-UHFFFAOYSA-N
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Description

N-(Piperidin-2-ylmethyl)benzamide is a benzamide derivative featuring a piperidine ring linked via a methylene group to the benzamide nitrogen. This scaffold is central to the antiarrhythmic drug flecainide (systematic name: (RS)-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide), approved for treating ventricular tachycardia . Flecainide inhibits cardiac sodium channels (NaV1.5), demonstrating state-dependent blockade critical for arrhythmia management . Its trifluoroethoxy substituents enhance lipophilicity and metabolic stability, contributing to prolonged therapeutic effects .

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDZPECTECONTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphine-Iodine Mediated Coupling

The phosphine-iodine (PPh₃-I₂) method, adapted from lamellarin synthesis protocols , offers high efficiency for amide bond formation. In this approach, triphenylphosphine (PPh₃) and iodine generate an in situ activating agent that facilitates the reaction between benzoic acid and piperidin-2-ylmethylamine. The procedure involves:

  • Dissolving PPh₃ (0.49 mmol) and iodine (0.49 mmol) in dichloromethane (2 mL) at 0°C.

  • Adding piperidin-2-ylmethylamine (0.49 mmol) and stirring for 5 minutes.

  • Introducing benzoic acid (0.41 mmol) followed by triethylamine (0.82 mmol).

  • Warming to room temperature, stirring for 10 minutes, and concentrating under reduced pressure.

  • Purifying the crude product via column chromatography (10–40% ethyl acetate in hexane).

This method achieves yields exceeding 95% , with the iodine-phosphine complex activating the carboxylic acid directly. The absence of pre-activation steps (e.g., acid chloride formation) simplifies the workflow, though iodine handling requires caution.

Carbodiimide-Based Activation

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are widely used for amide synthesis. Referencing protocols for pyridin-2-ylamine derivatives , the procedure involves:

  • Dissolving benzoic acid (1.0 equiv) and piperidin-2-ylmethylamine (1.1 equiv) in anhydrous DMF.

  • Adding EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) to activate the carboxyl group.

  • Stirring at room temperature for 12–24 hours.

  • Quenching with water, extracting with ethyl acetate, and purifying via recrystallization.

This method yields 70–85% , with HOBt minimizing side reactions. While reliable, scalability is limited by carbodiimide cost and the need for moisture-free conditions.

Schotten-Baumann Reaction

The classical Schotten-Baumann method employs benzoyl chloride and amine under biphasic conditions:

  • Dissolving piperidin-2-ylmethylamine (1.0 equiv) in 10% aqueous NaOH.

  • Adding benzoyl chloride (1.1 equiv) dropwise while vigorously stirring.

  • Maintaining the reaction at 0–5°C for 1 hour.

  • Filtering the precipitate and recrystallizing from ethanol.

Yields range from 60–75%, with the aqueous base scavenging HCl. While straightforward, this method risks hydrolysis of benzoyl chloride and requires precise temperature control .

Acid Chloride-Amine Coupling

Direct reaction of benzoyl chloride with piperidin-2-ylmethylamine in inert solvents represents a simplified approach:

  • Adding benzoyl chloride (1.1 equiv) to a solution of piperidin-2-ylmethylamine (1.0 equiv) in dry THF.

  • Stirring at 0°C for 30 minutes, followed by warming to room temperature for 2 hours.

  • Extracting with dilute HCl to remove unreacted amine, then basifying to precipitate the product.

Yields reach 80–90% , though moisture-sensitive conditions and HCl gas evolution necessitate proper ventilation.

Mixed Anhydride Method

Using chloroformates to generate mixed anhydrides, this method adapts techniques from pyrazolo[1,5-a]pyrimidine synthesis :

  • Treating benzoic acid (1.0 equiv) with ethyl chloroformate (1.2 equiv) and N-methylmorpholine in THF.

  • Adding piperidin-2-ylmethylamine (1.1 equiv) and stirring for 4 hours.

  • Concentrating and purifying via silica gel chromatography.

Yields of 65–75% are typical , with the mixed anhydride offering moderate reactivity compared to carbodiimides.

Comparative Analysis of Methods

Method Reagents Yield Reaction Time Purification
PPh₃-I₂ Coupling PPh₃, I₂, Et₃N95–99%20 minColumn chromatography
Carbodiimide EDC, HOBt70–85%12–24 hRecrystallization
Schotten-Baumann NaOH, benzoyl chloride60–75%1 hFiltration
Acid Chloride Benzoyl chloride80–90%2.5 hAcid-base extraction
Mixed Anhydride Ethyl chloroformate65–75%4 hColumn chromatography

The PPh₃-I₂ method excels in speed and yield but requires iodine. Acid chloride coupling balances efficiency and simplicity, while Schotten-Baumann remains viable for large-scale synthesis despite lower yields.

Mechanistic Insights

  • PPh₃-I₂ Activation : Iodine oxidizes PPh₃ to Ph₃P=O, generating a reactive acyloxyphosphonium ion that reacts with the amine .

  • Carbodiimides : EDC converts carboxylic acids to O-acylisourea intermediates, which undergo nucleophilic attack by the amine .

  • Schotten-Baumann : Benzoyl chloride reacts directly with the amine in a biphasic system, with NaOH neutralizing HCl to drive the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(piperidin-2-ylmethyl)piperidinone.

    Reduction: Formation of N-(piperidin-2-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(piperidin-2-ylmethyl)benzamide has been explored for its therapeutic potential, particularly in the treatment of neurological disorders. Research indicates that derivatives of piperidine, including this compound, exhibit significant activity as:

  • Antidepressants : They may alleviate symptoms associated with depression and anxiety disorders.
  • Antipsychotics : Some studies suggest efficacy in managing symptoms of schizophrenia and other psychotic disorders.
  • Cognitive Enhancers : Potential applications in treating cognitive impairments related to Alzheimer's disease and other neurodegenerative conditions.

Biochemical Research

The compound serves as a useful ligand in receptor binding studies. Its interactions with various neurotransmitter receptors have been investigated, leading to insights into:

  • Glycine Transporters : this compound has shown promise as a specific inhibitor of glycine transporters (GLYT1 and GLYT2), which are implicated in several psychiatric and neurological disorders .
  • Other Receptor Systems : The compound's activity on serotonin and dopamine receptors has also been studied, contributing to the understanding of its potential side effects and therapeutic profiles.

Chemical Synthesis

In synthetic organic chemistry, this compound acts as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in:

  • Synthesis of Piperidine Derivatives : The compound can be modified through oxidation, reduction, and substitution reactions to yield new derivatives with potentially enhanced biological activities.

Industrial Applications

The compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its properties make it suitable for:

  • Pharmaceutical Formulations : As an intermediate, it contributes to the synthesis of drugs aimed at treating central nervous system disorders.
  • Material Science : Its chemical properties allow for incorporation into new polymeric materials or coatings.

Case Study 1: Glycine Transporter Inhibition

A study investigating the inhibitory effects of this compound on glycine transporters demonstrated an IC50 value ranging from 0.001 to 10 µM. This suggests a potent interaction with the transporter, indicating its potential use in treating conditions like schizophrenia where glycine modulation is beneficial .

Case Study 2: Antidepressant Activity

In animal models, administration of this compound showed significant reduction in depressive-like behaviors, supporting its role as a candidate for antidepressant drug development. The mechanism was linked to alterations in neurotransmitter levels within the brain, particularly serotonin and norepinephrine .

This compound can undergo several reactions:

  • Oxidation : Can yield piperidinone derivatives.
  • Reduction : Can produce benzylamine derivatives.
  • Substitution : The methylene bridge allows for nucleophilic substitutions leading to various substituted benzamides.

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antiarrhythmic Benzamides

Flecainide is distinguished from other antiarrhythmics by its 2,5-bis(trifluoroethoxy) groups and piperidinylmethyl side chain. These structural features enable high-affinity NaV1.5 binding and reduced off-target effects compared to simpler benzamides .

Key Analog :

  • 4-Hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(trifluoroethoxy)benzamide (Impurity-B): A flecainide derivative with a hydroxyl group at position 4. This modification may alter metabolic pathways, as hydroxylation often increases polarity and renal clearance .

Antimicrobial and Antiparasitic Benzamides

  • Nitazoxanide : A nitro-thiazolyl benzamide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) with broad antiparasitic activity. The nitrothiazole moiety enables redox cycling, generating reactive species toxic to parasites .
  • N-[(Di-substituted-amino)methyl]-N-(4H-1,2,4-triazol-4-yl)benzamide: Mannich base derivatives with triazole and amino-methyl groups. Compound 2(c) and 2(d) showed 84–87% inhibition against bacterial and fungal pathogens, highlighting the role of electron-rich substituents in antimicrobial activity .

Kinase Inhibitors

  • Imatinib (N-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide): A tyrosine kinase inhibitor targeting BCR-ABL. The pyrimidine-pyridine and methylpiperazine groups enable selective ATP-binding pocket interactions, contrasting with flecainide’s ion channel focus .

Antioxidant Benzamides

  • N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8): Exhibited 86.6% antioxidant inhibition in CCl4-challenged rats. The hydroxyphenyl-thioureido group enhances radical scavenging via hydrogen donation .
  • N-(2-Phenylethyl)piperidine-1-carbothioamide (B3) : Achieved 84.4% inhibition, demonstrating that piperidine-thioamide hybrids improve antioxidant efficacy .

Corrosion Inhibitors

  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): The benzothiazole-amine substituent facilitates adsorption onto metal surfaces, forming protective layers. Structural characterization via FT-IR and NMR confirms planar geometry critical for surface binding .

HDAC Inhibitors

  • MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide): A brain-selective HDAC inhibitor. The pyridinyl methoxycarbonyl group confers 30–100-fold higher potency than valproate in increasing acetylated histone H3 in the frontal cortex .

Natural Benzamide Derivatives

  • N-[1-(Benzoyloxy)ethyl]benzamide (8) and N-(2-phenethyl)benzamide (9) : Isolated from Litsea garrettii, these compounds lack ion-channel activity but may modulate plant secondary metabolism. Structural simplicity (e.g., phenethyl or benzoyloxyethyl groups) suggests roles in plant defense .

Structural and Functional Comparison Table

Compound Key Substituents Biological Activity Key Differences from Flecainide Reference
Flecainide 2,5-Bis(trifluoroethoxy), piperidinylmethyl Antiarrhythmic (NaV1.5 blocker) Reference compound
Nitazoxanide Nitrothiazolyl, acetoxy Antiparasitic Nitro-thiazole redox activity
Imatinib Pyrimidine-pyridine, methylpiperazine Anticancer (kinase inhibitor) Large aromatic scaffold
MS-275 Pyridinyl methoxycarbonyl, aminophenyl HDAC inhibitor Brain region selectivity
ABTB Benzothiazole-amine Corrosion inhibition Non-pharmacological application
Rip-B 3,4-Dimethoxyphenethyl Synthetic intermediate Dimethoxy-PEA group

Biological Activity

N-(piperidin-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound features a piperidine ring attached to a benzamide moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Antitumor Activity : Several studies have demonstrated that derivatives of piperidine, particularly those with benzamide structures, possess significant antitumor properties. For instance, modifications to the piperidine structure have been shown to enhance cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : Piperidine derivatives are known to inhibit various enzymes, including histone deacetylases (HDACs), which play a role in cancer progression and other diseases. Compounds similar to this compound have been identified as effective HDAC inhibitors.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the antitumor effects of various piperidine derivatives against HepG2 (liver cancer) cells. The most potent compound in this series exhibited an IC50 value of 0.25 μM, indicating strong cytotoxicity and potential for further development as an anticancer agent .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antitumor effects often involves inducing cell cycle arrest and apoptosis through pathways regulated by p53 and p21. For example, the compound was found to inhibit cyclin B1 and promote the expression of tumor suppressor proteins .
  • Enzyme Targeting :
    • Research has shown that certain piperidine derivatives can act as selective inhibitors of various enzymes involved in metabolic processes. For instance, one derivative demonstrated significant inhibition of monoacylglycerol lipase (MAGL), with an IC50 value of 80 nM . This inhibition is relevant for therapeutic strategies targeting pain and inflammation.

Data Tables

The following table summarizes key findings from studies on this compound and related compounds:

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
This compoundHepG20.25Induces cell cycle arrest via p53/p21
Piperidine Derivative AMDA-MB-2310.094Multi-target kinase inhibitor
Piperidine Derivative BA5490.130HDAC inhibition

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons, piperidine methylene groups, and amide bonds. For example, the ethyl linkage in derivatives shows distinct triplet signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolves conformational ambiguities, such as the orientation of the piperidine ring relative to the benzamide core (e.g., monoclinic crystal system with β = 108.5°) .

Methodological Insight : Use deuterated solvents (e.g., CDCl₃) for NMR and ensure anhydrous conditions during crystallization to avoid hydrate formation .

How do structural modifications at the benzamide core influence biological activity in this compound derivatives?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or nitro substituents enhance metabolic stability and HDAC inhibitory activity by increasing lipophilicity .
  • Linker Flexibility : Ethyl or propyl linkers between the benzamide and piperidine moieties improve binding to targets like dopamine receptors or histone deacetylases (HDACs) .
  • Piperidine Substitution : Methyl or dimethylamino groups on the piperidine ring modulate brain penetration and regional selectivity (e.g., frontal cortex vs. striatum in HDAC inhibition) .

Methodological Insight : Use computational docking (e.g., AutoDock Vina) to predict interactions with HDACs or receptors before synthesizing analogs .

What mechanistic role does this compound play in HDAC inhibition and epigenetic regulation?

Advanced Research Question
Derivatives like MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide) act as brain region-selective HDAC inhibitors :

  • Frontal Cortex vs. Striatum : MS-275 increases acetylated histone H3 (Ac-H3) in the frontal cortex at 15 μmol/kg but requires 60 μmol/kg for hippocampal effects and shows no striatal activity .
  • Epigenetic Modulation : Chromatin immunoprecipitation (ChIP) confirms enhanced Ac-H3 binding to promoters of RELN and GAD67, genes implicated in psychiatric disorders .

Methodological Insight : Combine in vivo HDAC activity assays with ChIP-seq to map histone acetylation patterns across brain regions .

How can researchers resolve contradictions in cytotoxicity data among this compound analogs?

Advanced Research Question
Discrepancies in cytotoxicity (e.g., IC₅₀ values) arise from:

  • Cell Line Variability : HeLa cells may show higher sensitivity to benzamide derivatives (IC₈₀ = 0.8 mM) compared to other lines due to differential expression of drug transporters .
  • Purity and Isomerism : Trace impurities or racemic mixtures (e.g., S-(+)-flecainide vs. R-isomer) can skew results. Use chiral HPLC to separate enantiomers .
  • Assay Conditions : Varying incubation times or serum concentrations in MTT assays alter metabolic readouts. Standardize protocols across studies .

Methodological Insight : Validate cytotoxicity findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) and replicate experiments in ≥3 independent trials .

What strategies optimize the pharmacokinetic (PK) profile of this compound derivatives for CNS applications?

Advanced Research Question

  • Blood-Brain Barrier (BBB) Penetration : Introduce tertiary amines (e.g., dimethylamino groups) to enhance passive diffusion. Measure logP values (optimal range: 2–3) .
  • Metabolic Stability : Replace labile esters with amides or ethers. For example, trifluoroethoxy groups reduce cytochrome P450-mediated degradation .
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) as acetates or phosphates to improve oral bioavailability .

Methodological Insight : Use in vitro microsomal stability assays and in vivo PK studies in rodents to prioritize lead compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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